molecular formula C10H15NO B1427295 3-Methyl-1-(pyridin-2-yl)butan-1-ol CAS No. 1184413-15-7

3-Methyl-1-(pyridin-2-yl)butan-1-ol

Cat. No. B1427295
M. Wt: 165.23 g/mol
InChI Key: QRULRYIURNCGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(pyridin-2-yl)butan-1-ol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 . It is also known by its IUPAC name 3-methyl-1-(2-pyridinyl)-1-butanol .


Molecular Structure Analysis

The InChI code for 3-Methyl-1-(pyridin-2-yl)butan-1-ol is 1S/C10H15NO/c1-8(2)7-10(12)9-5-3-4-6-11-9/h3-6,8,10,12H,7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and Derivatives

3-Methyl-1-(pyridin-2-yl)butan-1-ol serves as an intermediate in the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives, showcasing its role in the creation of complex organic structures with potential applications in medicinal chemistry and material science (Kuznetsov et al., 2010).

Chemical Interaction Studies

Through-Bond and Through-Space Effects in Hetero-association

1H NMR studies have been conducted to understand the through-bond and through-space effects in the hetero-association of pyridine with alkane diols, including compounds related to 3-Methyl-1-(pyridin-2-yl)butan-1-ol. Such studies help in understanding the interaction dynamics between pyridine-based compounds and other organic molecules, potentially guiding the design of new pharmaceuticals or materials (Lomas, 2011).

Crystal Structure and Molecular Interaction

Study of Molecular Structures

Research involving compounds like 3-Methyl-1-(pyridin-2-yl)butan-1-ol extends to the investigation of crystal structures and molecular interactions. Studies such as the one conducted by Najafi et al. (2012), provide insights into how such molecules interact with other compounds at the structural level, offering valuable information for the development of new materials or drugs (Najafi et al., 2012).

Binding Behavior and Complex Formation

Investigation of Binding Behavior

The binding behavior of compounds structurally related to 3-Methyl-1-(pyridin-2-yl)butan-1-ol with other molecules, such as the study of their interaction with carboxylatopillar[5]arene, sheds light on the potential use of such molecules in forming complex structures. These interactions often involve a mix of hydrogen bonding and electrostatic forces, revealing the molecule's potential as a building block in supramolecular chemistry (Li et al., 2011).

Catalysis and Chemical Reactions

Catalysis in Chemical Reactions

3-Methyl-1-(pyridin-2-yl)butan-1-ol and its derivatives have been investigated for their catalytic properties, such as in the methoxycarbonylation of olefins. These studies are crucial for understanding how these molecules can be used to facilitate or catalyze chemical reactions, which is fundamental in chemical manufacturing and pharmaceutical synthesis (Zulu et al., 2020).

Safety And Hazards

The safety information for 3-Methyl-1-(pyridin-2-yl)butan-1-ol indicates that it has a GHS07 signal word, which means "Warning" . More detailed safety and hazard information would typically be available in its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

3-methyl-1-pyridin-2-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)7-10(12)9-5-3-4-6-11-9/h3-6,8,10,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRULRYIURNCGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(pyridin-2-yl)butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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